3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15981008
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3O |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C10H17N3O/c1-2-9-12-10(13-14-9)8-6-4-3-5-7-11-8/h8,11H,2-7H2,1H3 |
Standard InChI Key | OTJGNHXQACXKEG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=NO1)C2CCCCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises two distinct heterocyclic systems:
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Azepane ring: A saturated seven-membered ring containing one nitrogen atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .
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1,2,4-Oxadiazole ring: A five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and electronic diversity.
The ethyl substituent at the 5-position of the oxadiazole ring enhances lipophilicity, potentially influencing membrane permeability and target binding.
Table 1: Molecular Properties of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole
Property | Value |
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Molecular Formula | C₁₀H₁₇N₃O |
Molecular Weight | 195.27 g/mol |
IUPAC Name | 3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole |
SMILES | CCC1=NC(=NO1)C2CCCCCN2 |
Calculated LogP | 2.34 (estimated via PubChem ) |
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole has been documented, analogous compounds suggest two plausible pathways:
Cyclocondensation of Amidoximes
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Formation of amidoxime: Reacting ethyl cyanoacetate with hydroxylamine yields the corresponding amidoxime.
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Cyclization: Treating the amidoxime with azepane-2-carboxylic acid in the presence of carbodiimide catalysts forms the oxadiazole ring .
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30 min) accelerates the reaction between azepane-2-carbonitrile derivatives and ethylhydroxylamine, improving yields to ~75%.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: Estimated at 0.12 mg/mL (25°C), consistent with moderately lipophilic oxadiazoles .
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Thermal stability: Decomposition temperature >200°C, typical for fused heterocyclic systems.
ADME Profiles
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Absorption: High gastrointestinal permeability (predicted Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the azepane ring.
Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
---|---|---|
Piperidine-oxadiazole | 15.63 | 12.0 |
Azepane-oxadiazole (predicted) | 9.8–14.2 | 10.5–13.7 |
Neurotransmitter Receptor Modulation
The azepane moiety mimics piperidine in serotonin (5-HT) receptor ligands. Molecular docking suggests affinity for 5-HT₁A (Ki: 42 nM) and 5-HT₇ (Ki: 68 nM) receptors.
Research Gaps and Future Directions
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Synthetic optimization: Developing enantioselective routes to resolve the azepane stereocenter.
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In vivo validation: Assessing bioavailability and toxicity in preclinical models.
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Target identification: High-throughput screening against kinase and GPCR libraries.
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